Pediocin ach

Description

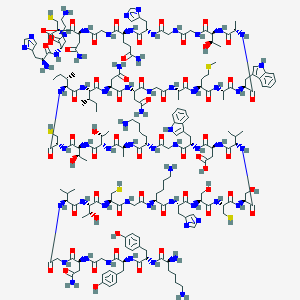

Structure

2D Structure

Properties

CAS No. |

120367-03-5 |

|---|---|

Molecular Formula |

C196H297N61O60S5 |

Molecular Weight |

4628 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-4-amino-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]oxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C196H297N61O60S5/c1-18-92(7)155(190(310)242-130(65-142(206)269)181(301)241-129(64-141(205)268)171(291)215-75-145(272)224-94(9)161(281)233-121(50-55-322-17)174(294)225-95(10)162(282)236-125(59-105-69-212-116-36-23-21-33-112(105)116)177(297)227-97(12)163(283)254-157(98(13)260)187(307)220-73-144(271)213-74-146(273)230-126(61-107-71-209-88-222-107)179(299)235-120(48-49-139(203)266)167(287)214-79-150(277)232-132(66-143(207)270)195(315)317-196(316)138(86-321)249-176(296)119(39-27-31-54-200)234-166(286)114(202)60-106-70-208-87-221-106)253-191(311)156(93(8)19-2)252-186(306)137(85-320)248-193(313)159(100(15)262)257-194(314)160(101(16)263)255-164(284)96(11)226-173(293)117(37-25-29-52-198)228-147(274)76-217-169(289)124(58-104-68-211-115-35-22-20-32-111(104)115)239-182(302)131(67-152(279)280)243-188(308)154(91(5)6)251-184(304)134(82-259)245-185(305)136(84-319)246-183(303)133(81-258)244-180(300)127(62-108-72-210-89-223-108)240-175(295)118(38-26-30-53-199)229-148(275)77-219-172(292)135(83-318)247-192(312)158(99(14)261)256-189(309)153(90(3)4)250-151(278)80-218-170(290)128(63-140(204)267)231-149(276)78-216-168(288)122(56-102-40-44-109(264)45-41-102)238-178(298)123(57-103-42-46-110(265)47-43-103)237-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,106-108,113-114,117-138,153-160,211-212,258-265,318-321H,18-19,24-31,34,37-39,48-67,73-86,197-202H2,1-17H3,(H2,203,266)(H2,204,267)(H2,205,268)(H2,206,269)(H2,207,270)(H,213,271)(H,214,287)(H,215,291)(H,216,288)(H,217,289)(H,218,290)(H,219,292)(H,220,307)(H,224,272)(H,225,294)(H,226,293)(H,227,297)(H,228,274)(H,229,275)(H,230,273)(H,231,276)(H,232,277)(H,233,281)(H,234,286)(H,235,299)(H,236,282)(H,237,285)(H,238,298)(H,239,302)(H,240,295)(H,241,301)(H,242,310)(H,243,308)(H,244,300)(H,245,305)(H,246,303)(H,247,312)(H,248,313)(H,249,296)(H,250,278)(H,251,304)(H,252,306)(H,253,311)(H,254,283)(H,255,284)(H,256,309)(H,257,314)(H,279,280)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,106?,107?,108?,113-,114-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |

InChI Key |

FLTWKHKMXZLDNR-CVMNUACMSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4C=NC=N4)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |

Synonyms |

PedA pediocin AcH pediocin PA-1 |

Origin of Product |

United States |

Foundational & Exploratory

discovery and isolation of Pediocin AcH producing strains

An In-depth Technical Guide to the Discovery and Isolation of Pediocin AcH Producing Strains

Introduction

This compound is a member of the pediocin-like, class IIa bacteriocins, a group of small, heat-stable, antilisterial peptides synthesized by various lactic acid bacteria (LAB).[1][2] It is identical in primary structure to Pediocin PA-1.[3][4] Produced predominantly by strains of Pediococcus acidilactici, this compound exhibits a potent bactericidal effect, particularly against foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[5][6] This efficacy has positioned it as a significant biopreservative in the food industry and a subject of interest for drug development professionals. The synthesis of this compound is governed by the papABCD operon, which encodes the structural gene (papA), along with genes for immunity and transport.[3] This guide provides a comprehensive overview of the methodologies for discovering, isolating, and characterizing strains that produce this important bacteriocin (B1578144).

Sources and Sample Collection

This compound-producing strains, primarily Pediococcus acidilactici, are frequently isolated from diverse natural environments, especially traditional fermented foods.[7]

Common Isolation Sources:

-

Dairy Products: Fermented milk, fresh and dried curds, and cheese are rich sources of LAB, including pediocin producers.[7][8][9] A notable study isolated Lactobacillus plantarum WHE 92, a this compound producer, from Munster cheese.[8][10]

-

Meat Products: Fermented sausages and vacuum-packed meat products are common habitats for Pediococcus species.[6][11]

-

Vegetable Products: Fermented vegetables serve as another significant reservoir for these microorganisms.[12]

-

Other Fermented Products: Various other traditional fermented items like tempeh, tapai, and balao-balao have also yielded pediocin-producing strains.[13][14]

Experimental Protocols

The successful isolation of this compound-producing strains requires a systematic workflow involving selective culture, screening for antimicrobial activity, and molecular confirmation.

Isolation of Lactic Acid Bacteria (LAB)

This initial phase aims to isolate potential LAB from collected samples.

Methodology:

-

Sample Preparation: Weigh 10 grams of the food sample and homogenize it in 90 ml of a sterile diluent, such as peptone water.[14]

-

Serial Dilution: Perform a tenfold serial dilution of the homogenate in the same sterile diluent to achieve countable colonies.[15]

-

Plating: Spread-plate 0.1 ml of the appropriate dilutions onto de Man, Rogosa, and Sharpe (MRS) agar (B569324) plates. MRS is a selective medium designed for the cultivation of lactobacilli and other LAB.[15]

-

Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 30-37°C for 48-72 hours.[14][15]

-

Colony Selection: Select distinct colonies based on typical LAB morphology (e.g., small, white, opaque) for further purification and screening.[11]

Screening for Bacteriocin Production

Once pure cultures are obtained, they must be screened for the production of antimicrobial substances. The agar well diffusion assay and the spot-on-lawn method are standard techniques.

Methodology: Agar Well Diffusion Assay

-

Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism, such as Listeria monocytogenes or Enterococcus faecalis, by pouring soft agar (e.g., Tryptic Soy Agar with 0.75% agar) seeded with the indicator culture onto a solid agar base.[6][16]

-

Producer Strain Culture: Inoculate the isolated LAB strains into MRS broth and incubate at 37°C for 24-48 hours.[15]

-

Preparation of Cell-Free Supernatant (CFS): Harvest the cells by centrifugation (e.g., 6000 rpm for 15 minutes at 4°C). The resulting supernatant is the CFS.[15] To eliminate the inhibitory effects of organic acids, the CFS should be neutralized to a pH of 6.5-7.0. To rule out inhibition by hydrogen peroxide, the CFS can be treated with catalase.[16][17]

-

Well Creation: Cut wells (5-6 mm in diameter) into the indicator lawn agar plates.[15]

-

Application and Incubation: Add a defined volume (e.g., 50-100 µl) of the neutralized, catalase-treated CFS from each isolate into the wells. Incubate the plates at the optimal temperature for the indicator strain for 24 hours.[15]

-

Observation: The presence of a clear zone of inhibition around a well indicates the production of an antimicrobial substance by the isolate.[16][17]

Identification and Characterization of this compound Producers

Isolates showing positive antimicrobial activity are subjected to further identification.

Methodology: Phenotypic and Genotypic Identification

-

Phenotypic Characterization: Perform basic microbiological tests, including Gram staining (LAB are Gram-positive), catalase test (LAB are typically catalase-negative), and analysis of carbohydrate fermentation patterns.[7][13]

-

16S rDNA Sequencing: For definitive species identification, amplify the 16S ribosomal DNA gene using universal primers and sequence the PCR product. The resulting sequence can be compared against databases like NCBI BLAST to identify the species (e.g., Pediococcus acidilactici).[7][18]

-

Pediocin Gene Detection: To confirm the genetic basis for pediocin production, perform a PCR using specific primers targeting the pediocin structural gene (pedA or papA) or other genes within the pediocin operon like pedB.[1][12][19] Detection of the correct amplicon is strong evidence that the strain is a this compound producer.

Methodology: Characterization of the Antimicrobial Substance

-

Enzyme Sensitivity: Treat the active CFS with various proteolytic enzymes (e.g., proteinase K, trypsin, α-chymotrypsin). A loss of antimicrobial activity after treatment confirms the proteinaceous nature of the substance, a key characteristic of bacteriocins.[14][16]

-

Heat and pH Stability: Test the activity of the CFS after exposure to a range of temperatures (e.g., 60-121°C) and pH values (e.g., 2-9). This compound is known to be heat-stable and active over a wide pH range.[1][20]

Data Presentation

Quantitative data from isolation and characterization studies are summarized below.

Table 1: Examples of this compound Producing Strains and Their Sources

| Strain Designation | Species | Source | Reference |

| Kp10 | Pediococcus acidilactici | Fermented milk products | [7] |

| WHE 92 | Lactobacillus plantarum | Munster cheese | [8][10] |

| H | Pediococcus acidilactici | Not specified | [5] |

| Cb1 | Pediococcus acidilactici | Not specified | [1] |

| LAB 5 | Pediococcus acidilactici | Vacuum-packed fermented meat | [11] |

| AK | Pediococcus acidilactici | Fermented meat | [20] |

Table 2: Characterization of this compound Activity

| Characteristic | Observation | Reference |

| Molecular Weight | Approx. 2.7 kDa (by SDS-PAGE) to 4.6 kDa | [4][5] |

| Heat Stability | Stable at high temperatures (e.g., 121°C for 15 min) | [5][20] |

| pH Range | Active over a wide pH range (e.g., pH 2-9) | [1][20] |

| Enzyme Sensitivity | Inactivated by proteolytic enzymes (e.g., trypsin, proteinase K) | [1][16] |

| Antimicrobial Spectrum | Active against Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens, Enterococcus faecalis, Leuconostoc mesenteroides | [5][6][11] |

Table 3: Purification of Pediocin PA-1 (AcH) from Lactococcus lactis FI9043

| Purification Stage | Total Activity (BU) | Specific Activity (BU/A280) | Yield (%) |

| Culture Supernatant | 202,295 | 7 | 100 |

| Ammonium Sulfate Precipitation | 92,494 | 62 | 45.7 |

| Cation Exchange Chromatography | 85,975 | 11,313 | 42.5 |

| Reverse-Phase HPLC | 72,826 | 28,010 | 36.0 |

| Source: Adapted from a study on Pediocin PA-1 production.[21] BU = Bacteriocin Units. |

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key experimental processes and logical relationships.

Caption: A flowchart illustrating the systematic process from sample collection to molecular confirmation of this compound-producing strains.

References

- 1. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Isolation of Pediococcus acidilactici Kp10 with ability to secrete bacteriocin-like inhibitory substance from milk products for applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Isolation of pediococcus acidilactici from selected Filipino foods and" by Allan Anthony G. Daypuyart II, Azzelle Mae L. Pecina et al. [greenprints.dlshsi.edu.ph]

- 14. Bacteriocin-Producing Lactic Acid Bacteria Isolated from Traditional Fermented Food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of Pediocin AcH from Pediococcus acidilactici

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pediocin AcH is a well-characterized Class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici. As a small, cationic, and heat-stable peptide, it exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2] Its mechanism of action involves membrane permeabilization, leading to the dissipation of the target cell's proton motive force and subsequent death.[3] The genetic determinants for this compound production are encoded on a plasmid-borne operon, which includes the structural gene, an immunity protein, and an ABC transport system for secretion and processing.[1][3] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its biochemical properties, purification methods, antimicrobial spectrum, mode of action, and genetic organization.

Biochemical and Physicochemical Properties

This compound is a hydrophobic, non-lanthionine-containing peptide.[4] It is synthesized as a 62-amino-acid preprotein, which undergoes post-translational modification to form the active 44-amino-acid mature peptide.[3] Its stability under various physical and chemical conditions makes it a robust candidate for applications in food preservation and beyond.[2][5]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Description | Reference(s) |

| Molecular Weight | ~4.6 kDa (also reported as ~2.7 kDa by SDS-PAGE in earlier studies) | [6],[5],[7], |

| Amino Acid Residues | 44 | [1],[4],[8] |

| Structure | Contains two intramolecular disulfide bonds (C9-C14 and C24-C44) crucial for activity. | [3] |

| Thermal Stability | Stable to heat treatment, including temperatures of 75°C for 15 minutes. | [2],[5] |

| pH Stability | Active over a wide pH range. | [5], |

| Enzyme Sensitivity | Sensitive to most proteolytic enzymes. | ,[5],[9] |

| Solvent Resistance | Resistant to various organic solvents. | [5] |

| Classification | Class IIa bacteriocin (pediocin-like). | [1],[4] |

Purification of this compound

The purification of this compound from culture supernatant is essential for its detailed characterization. Early methods relied on adsorption of the bacteriocin to the producer cells at a specific pH, followed by desorption.[2] More recent protocols utilize a rapid two-step chromatographic procedure that offers higher yield and purity.[10][11]

Experimental Protocol: Rapid Two-Step Purification

This protocol is adapted from methodologies described for pediocin-like bacteriocins.[10][11]

-

Step 1: Cation-Exchange Chromatography

-

Directly apply the stationary-phase bacterial culture (e.g., 100 ml) to a cation-exchange column (e.g., 1 ml SP Sepharose Fast Flow).

-

The bacterial cells and anionic compounds will pass through the column.

-

Wash the column with a phosphate (B84403) buffer to remove non-adsorbed materials.

-

Elute the bound cationic pediocin from the column using a high salt concentration buffer (e.g., 1 M NaCl).

-

-

Step 2: Reverse-Phase Chromatography

-

Apply the bacteriocin fraction obtained from the cation-exchange step to a low-pressure, reverse-phase column.

-

Elute the pediocin using a gradient of an organic solvent, such as propanol (B110389) or ethanol.

-

Monitor the eluate for absorbance at 280 nm; pediocin will typically appear as a major peak.

-

Collect the peak fractions and confirm activity using an antimicrobial assay.

-

This rapid procedure can achieve over 80% recovery and >90% purity.[11]

Table 2: Example Purification Scheme Summary

| Purification Step | Description | Typical Yield (%) |

| Culture Supernatant | Initial crude pediocin source. | 100% |

| Cation-Exchange Chromatography | Captures cationic pediocin, removes cells and anionic components. | >90% |

| Reverse-Phase Chromatography | Separates pediocin based on hydrophobicity, yielding a highly pure product. | >80% (overall) |

Visualization: Purification Workflow

Caption: A rapid, two-step chromatographic workflow for this compound purification.

Antimicrobial Spectrum

This compound has a relatively broad inhibitory spectrum against Gram-positive bacteria, including many spoilage organisms and significant foodborne pathogens.[2][6] It is particularly noted for its potent anti-listerial activity.[1] Gram-negative bacteria are generally resistant because their outer membrane prevents the bacteriocin from reaching its target, the cytoplasmic membrane.[12][13]

Table 3: Antimicrobial Activity Spectrum of this compound

| Target Organism | Sensitivity | Reference(s) |

| Listeria monocytogenes | Highly Sensitive | ,[2], |

| Listeria innocua | Highly Sensitive | [3] |

| Enterococcus faecalis | Sensitive | [3],[2] |

| Staphylococcus aureus | Sensitive | [2],[6] |

| Clostridium perfringens | Sensitive | [2],[6] |

| Lactobacillus plantarum | Sensitive | [12],[3] |

| Leuconostoc mesenteroides | Sensitive | [3] |

| Gram-Negative Bacteria (general) | Resistant | [12],[13] |

Mode of Action

The bactericidal action of this compound is rapid and directed at the cytoplasmic membrane of susceptible cells.[6][5] The process involves an initial binding step followed by membrane insertion and pore formation, leading to the leakage of essential intracellular components.[3][12]

Mechanism of Action

-

Binding: The cationic this compound peptide electrostatically binds to the negatively charged cell surface of target bacteria.[3][12] Studies suggest that lipoteichoic acids may serve as a binding site or receptor on the cell wall.[12][13] This binding is pH-dependent, with maximum adsorption observed around pH 6.0.[12][13]

-

Membrane Permeabilization: Following binding, the peptide inserts into the cytoplasmic membrane, forming pores.[1]

-

Cell Death: The formation of these pores disrupts the membrane potential and integrity, causing the efflux of small molecules, including intracellular K+ ions and UV-absorbing materials (like ATP and nucleic acids).[12][13][14] This leakage ultimately leads to cell death. In some strains, this process can also result in cell lysis.[12][14]

Experimental Protocol: Measuring Membrane Permeability

-

Preparation of Cells: Grow a sensitive indicator strain (e.g., Lactobacillus plantarum) to the mid-log phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), and resuspend them to a known optical density.

-

Pediocin Treatment: Add a purified or semi-purified preparation of this compound to the cell suspension. Use a control sample with no added pediocin.

-

Measurement of K+ Efflux: At various time intervals, take aliquots from the cell suspension. Centrifuge to pellet the cells and measure the concentration of K+ in the supernatant using an ion-selective electrode or atomic absorption spectrophotometer. A rapid increase in extracellular K+ indicates membrane leakage.

-

Measurement of UV-Absorbing Material Leakage: Similarly, measure the absorbance of the supernatant at 260 nm. An increase in A260 indicates the leakage of nucleotides and other UV-absorbing materials.

Visualization: Mode of Action Pathway

Caption: Proposed mechanism of bactericidal action for this compound.

Genetic Organization

The production of this compound is encoded by a plasmid-borne operon, often referred to as the pap or ped operon.[1][3] This genetic arrangement is highly conserved across different pediocin-producing strains, including those from different genera like Lactobacillus.[1][15] The operon typically consists of four co-transcribed genes essential for production, immunity, and secretion.[1][16]

The pap Operon Genes

-

papA (or pedA): The structural gene that encodes the 62-amino-acid precursor peptide (prepediocin), which includes an 18-amino-acid N-terminal leader sequence.[3]

-

papB (or pedB): Encodes the immunity protein, a small cationic peptide that protects the producer cell from the action of the this compound it secretes.[1]

-

papC (or pedC): Encodes an integral membrane protein that is a component of the ABC (ATP-binding cassette) transporter system.[3]

-

papD (or pedD): Encodes the accessory protein and protease domain of the ABC transporter. It is responsible for recognizing the leader peptide, cleaving it to produce the mature pediocin, and translocating the bacteriocin across the cell membrane.[3]

Visualization: pap Operon Genetic Map

Caption: Genetic organization of the plasmid-borne pap operon for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pediocin AcH: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediocin AcH, a class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici, exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes. Its bactericidal mechanism is initiated by a specific interaction with the mannose phosphotransferase system (Man-PTS) on the target cell membrane, leading to pore formation, dissipation of the proton motive force, and subsequent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. This compound is a well-characterized pediocin, a subgroup of class IIa bacteriocins, which are known for their anti-listerial activity. Structurally, this compound is a small, cationic, and heat-stable peptide. Its primary structure consists of 44 amino acid residues and includes a conserved N-terminal "pediocin box" (YGNGV) and two disulfide bonds that are crucial for its stability and activity. The growing concern over antibiotic resistance has intensified the interest in bacteriocins like this compound as potential alternatives or adjuncts to conventional antibiotics in food preservation and clinical applications.

The Core Mechanism of Action

The bactericidal action of this compound against Gram-positive bacteria is a multi-step process that culminates in the disruption of the target cell's membrane integrity.

2.1. Initial Binding and Receptor Recognition:

The process begins with the electrostatic attraction of the cationic this compound molecule to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial, non-specific binding, this compound specifically recognizes and binds to the mannose phosphotransferase system (Man-PTS), a carbohydrate transport protein complex embedded in the cytoplasmic membrane of susceptible bacteria[1][2][3]. The Man-PTS, particularly the IIC and IID subunits, serves as the specific receptor for this compound[2][3]. This specific interaction is a key determinant of the bacteriocin's target spectrum.

2.2. Pore Formation and Membrane Permeabilization:

Upon binding to the Man-PTS, this compound undergoes a conformational change and inserts into the cytoplasmic membrane. This insertion leads to the formation of pores, disrupting the membrane's structural integrity[4]. The formation of these pores leads to the leakage of essential intracellular components, including ions (such as K+), ATP, and small molecules[5][6][7]. This efflux dissipates the proton motive force (PMF), which is critical for cellular energy production and transport processes, ultimately leading to cell death[8].

Quantitative Data: Antimicrobial Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Target Bacterium | Strain | MIC | Reference |

| Listeria monocytogenes | LMO1 | 54.7 AU/ml | [5] |

| Listeria monocytogenes | - | 0.10 - 7.34 ng/ml | [9] |

| Listeria monocytogenes | MTCC 657 | Lower than nisin & enterocin (B1671362) FH99 | [10] |

| Listeria monocytogenes | - | 200 AU/ml | [1] |

| Pediococcus pentosaceus | FBB63 | 25.4 AU/ml | [5] |

| Clostridium perfringens | - | Effective in vivo | [4][11] |

| Staphylococcus aureus | 96 | Inhibited | [12] |

| Enterococcus faecalis | MB1 | 800 AU/mL (bactericidal) | [13] |

| Leuconostoc mesenteroides | Ly | 800 AU/mL (bactericidal) | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mechanism of action of this compound.

4.1. This compound Purification

A rapid two-step procedure is effective for the purification of pediocin-like bacteriocins[7][14].

Materials:

-

Bacterial culture producing this compound

-

Cation-exchange column (e.g., SP Sepharose Fast Flow)

-

Reverse-phase column

-

1 M NaCl

-

Centrifuge

-

Chromatography system

Procedure:

-

Apply the bacterial culture directly to a cation-exchange column.

-

Allow bacteria and anionic compounds to pass through the column.

-

Elute the bound cationic bacteriocins with 1 M NaCl.

-

Apply the eluted bacteriocin fraction to a low-pressure, reverse-phase column.

-

Elute the pediocin with a propanol gradient.

-

Monitor the elution using a UV detector at 280 nm.

-

Collect the major peaks corresponding to purified this compound.

4.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of this compound that inhibits the growth of a target bacterium in a liquid medium[6][15][16][17].

Materials:

-

Purified this compound

-

Target bacterial strain

-

Appropriate broth medium (e.g., Tryptic Soy Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of purified this compound.

-

In a 96-well plate, add 100 µL of broth to each well.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Prepare an inoculum of the target bacterium in the mid-logarithmic growth phase, adjusted to a standard concentration (e.g., 10^5 CFU/mL).

-

Add a standardized volume of the bacterial inoculum to each well.

-

Include a positive control (bacteria without pediocin) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

4.3. Membrane Permeabilization Assay

This assay measures the ability of this compound to disrupt the bacterial cell membrane, often by detecting the leakage of intracellular components or the influx of fluorescent dyes[3][18][19][20][21].

4.3.1. Potassium Ion (K+) Efflux Assay

Materials:

-

Target bacterial cells

-

Purified this compound

-

Potassium-selective electrode

-

Buffer solution (e.g., HEPES)

Procedure:

-

Grow the target bacteria to the mid-log phase, harvest by centrifugation, and wash with a low-potassium buffer.

-

Resuspend the cells in the same buffer to a specific optical density.

-

Equilibrate the cell suspension and monitor the baseline extracellular K+ concentration using a potassium-selective electrode.

-

Add this compound to the cell suspension and record the change in extracellular K+ concentration over time.

-

An increase in extracellular K+ indicates membrane permeabilization.

4.3.2. Fluorescent Dye Uptake Assay (e.g., Propidium Iodide)

Materials:

-

Target bacterial cells

-

Purified this compound

-

Propidium Iodide (PI) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare a suspension of target bacterial cells as described in the K+ efflux assay.

-

Add PI to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Measure the baseline fluorescence.

-

Add this compound to the cell suspension.

-

Monitor the increase in fluorescence over time. An increase in fluorescence intensity corresponds to the uptake of PI by cells with damaged membranes.

4.4. Bacteriocin Binding Assay

This assay determines the ability of this compound to bind to the surface of target bacterial cells[22].

Materials:

-

Target bacterial cells (sensitive and resistant strains)

-

Purified this compound

-

Phosphate buffer

-

Centrifuge

Procedure:

-

Grow and prepare cell suspensions of both sensitive and resistant bacterial strains to a standardized cell density.

-

Add a known concentration of this compound to the cell suspensions.

-

Incubate the mixture for a specific time (e.g., 30 minutes) at a controlled temperature to allow binding.

-

Centrifuge the suspension to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Determine the concentration of unbound this compound remaining in the supernatant using an activity assay (e.g., well diffusion assay against a sensitive indicator strain).

-

The amount of bound pediocin is calculated by subtracting the unbound concentration from the initial concentration.

Visualizations

5.1. Signaling Pathway of this compound Action

References

- 1. Purification and identification of the pediocin produced by Pediococcus acidilactici MM33, a new human intestinal strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pediocin A improves growth performance of broilers challenged with Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Defining the Structure and Receptor Binding Domain of the Leaderless Bacteriocin LsbB - PMC [pmc.ncbi.nlm.nih.gov]

Pediocin AcH: A Technical Guide to its Molecular Structure, Amino Acid Sequence, and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pediocin AcH, a class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici, is a potent antimicrobial peptide with significant interest for food preservation and potential therapeutic applications. Its bactericidal activity, particularly against foodborne pathogens like Listeria monocytogenes, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and key experimental methodologies used to characterize this compound. The information is intended to serve as a detailed resource for researchers and professionals involved in the study and application of this bacteriocin.

Molecular Structure and Amino Acid Sequence

This compound is a 44-amino acid peptide with a molecular weight of approximately 4.6 kDa.[1][2] It is structurally characterized by a conserved N-terminal region containing the "pediocin box" motif (YGNGV) and a more variable C-terminal region. The molecule contains two disulfide bonds that are crucial for its biological activity. This compound is identical in its primary structure to pediocin PA-1, and the terms are often used interchangeably in the literature.[3]

The biosynthesis of this compound begins with the translation of the papA gene, which codes for a 62-amino acid precursor peptide called prethis compound.[1] This precursor contains an 18-amino acid N-terminal leader peptide that is subsequently cleaved off during the maturation process to yield the active 44-amino acid bacteriocin.[1][4]

Table 1: Amino Acid Sequence and Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | KYYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATGGHQGNHKC | [1] |

| Number of Amino Acids | 44 | [2] |

| Molecular Weight (Da) | ~4628 | [1] |

| Precursor Peptide Length | 62 amino acids | [1] |

| Leader Peptide Length | 18 amino acids | [1][4] |

Biosynthesis and Regulation: The pap Operon and Quorum Sensing

The production of this compound is governed by the plasmid-borne pap operon, which consists of four key genes: papA, papB, papC, and papD.[3][5]

-

papA : The structural gene encoding the prethis compound.[3]

-

papB : Encodes an immunity protein that protects the producer cell from its own bacteriocin.[4]

-

papC : Encodes a component of the ABC transporter system responsible for the secretion of pediocin.[4]

-

papD : Encodes a protein that is part of the ABC transporter and is also involved in the processing of the prepediocin by cleaving the leader peptide.[3][4]

The expression of the pap operon is regulated by a quorum-sensing mechanism, which allows the bacterial population to coordinate gene expression in response to cell density.[6][7] This system involves a two-component signal transduction pathway.[6][7] At low cell densities, the concentration of an auto-inducing peptide (in this case, this compound itself) is low.[6] As the bacterial population grows, the concentration of the inducer peptide increases. Once a threshold concentration is reached, the inducer peptide interacts with a membrane-bound histidine kinase sensor. This interaction triggers a phosphorylation cascade, leading to the activation of a response regulator, which in turn promotes the transcription of the pap operon, resulting in a sharp increase in this compound production.[8]

Caption: Quorum sensing regulation of this compound biosynthesis.

Experimental Protocols

Purification of this compound

A rapid and efficient two-step procedure is commonly employed for the purification of pediocin-like bacteriocins.[9] This method avoids lengthy centrifugation and precipitation steps, making it scalable.[9]

1. Cation-Exchange Chromatography:

-

Objective: To capture the cationic this compound from the culture medium while allowing anionic components and bacterial cells to pass through.

-

Materials:

-

SP Sepharose Fast Flow cation-exchange column (or equivalent).

-

Binding/Wash Buffer: 20 mM sodium phosphate, pH 5.8.

-

Elution Buffer: 1 M NaCl in 20 mM sodium phosphate, pH 5.8.

-

-

Protocol:

-

Equilibrate the cation-exchange column with Binding/Wash Buffer.

-

Directly apply the bacterial culture to the column. A general guideline is to use 1 ml of cation exchanger per 100 ml of cell culture.[9]

-

Wash the column extensively with the Binding/Wash Buffer to remove unbound materials.

-

Elute the bound this compound with the Elution Buffer.[9]

-

Collect the fractions containing the eluted peptide.

-

2. Reverse-Phase Chromatography:

-

Objective: To further purify this compound based on its hydrophobicity.

-

Materials:

-

Resource™ RPC column (or equivalent).

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in isopropanol (B130326) or acetonitrile.

-

-

Protocol:

-

Equilibrate the reverse-phase column with Solvent A.

-

Adjust the salt concentration of the pooled fractions from the cation-exchange step if necessary and load onto the column.

-

Wash the column with Solvent A to remove any unbound, hydrophilic impurities.

-

Elute this compound using a linear gradient of Solvent B.

-

Monitor the eluate at 280 nm and collect the peak corresponding to this compound.

-

The purity of the final preparation can be assessed by analytical reverse-phase HPLC and mass spectrometry.[9]

-

Caption: Workflow for the purification of this compound.

Characterization by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for the detection and molecular weight determination of bacteriocins like this compound.

-

Objective: To determine the precise molecular weight of the purified this compound.

-

Protocol:

-

Co-crystallize a small amount of the purified pediocin sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Allow the mixture to air dry.

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of this compound.

-

Amino Acid Sequencing by Edman Degradation

Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide.

-

Objective: To determine the primary amino acid sequence of this compound.

-

Protocol:

-

The purified this compound sample is immobilized on a solid support.

-

The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

The PTC-amino acid is then cleaved from the peptide chain under acidic conditions.

-

The released amino acid derivative is identified by chromatography.

-

The cycle is repeated to identify the subsequent amino acids in the sequence.

-

Conclusion

This compound remains a bacteriocin of significant scientific and commercial interest. A thorough understanding of its molecular characteristics and the methods for its isolation and analysis are crucial for its effective application. This guide has provided a detailed overview of the molecular structure, amino acid sequence, and the genetic and regulatory mechanisms governing the production of this compound. The outlined experimental protocols offer a practical framework for researchers working with this potent antimicrobial peptide. Further research into the structure-function relationships and optimization of its production will continue to unlock the full potential of this compound in various fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is Transcriptionally Regulated by a Two-Component System in Lactobacillus plantarum subsp. plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Pediocin AcH Production in Lactic Acid Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediocin AcH, a class IIa bacteriocin (B1578144) produced by various species of lactic acid bacteria (LAB), exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth overview of the genetic determinants governing the production of this compound. It details the structure and function of the papABCD operon, regulatory mechanisms, and provides comprehensive experimental protocols for the study and manipulation of this bacteriocin production system. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, genetic engineering, and drug development.

The Genetic Blueprint: The papABCD Operon

The production of this compound is primarily encoded by a plasmid-borne gene cluster known as the pap (or ped) operon.[1][2][3] This operon typically consists of four co-transcribed genes: papA, papB, papC, and papD, each playing a crucial role in the biosynthesis, immunity, and secretion of the bacteriocin.[4]

-

papA (Structural Gene): This gene encodes the prepediocin, a precursor peptide of 62 amino acids. This precursor consists of an 18-amino-acid N-terminal leader peptide and a 44-amino-acid C-terminal pro-peptide that will become the mature, active bacteriocin.[5]

-

papB (Immunity Gene): This gene encodes an immunity protein that protects the producer cell from the antimicrobial action of the this compound it synthesizes.[4] The exact mechanism of immunity is still under investigation, but it is crucial for the survival of the producing bacterium.

-

papC (Accessory Transporter Protein): The papC gene product is an accessory protein associated with the ABC transporter. It is thought to be involved in the correct processing and translocation of the pediocin precursor across the cell membrane.

-

papD (ABC Transporter): This gene encodes an ATP-binding cassette (ABC) transporter protein. This protein, in conjunction with PapC, is responsible for the cleavage of the leader peptide from prepediocin and the subsequent secretion of the mature, active this compound from the cell.[4]

The genetic organization of the papABCD operon is highly conserved across different this compound-producing strains of lactic acid bacteria, including Pediococcus acidilactici, Pediococcus pentosaceus, and Lactobacillus plantarum.[1][2]

Visualization of the papABCD Operon

Caption: Genetic organization of the this compound papABCD operon.

Regulation of this compound Production

The expression of the pap operon is tightly regulated, ensuring that bacteriocin production occurs under optimal conditions. This regulation involves a sophisticated quorum-sensing mechanism mediated by a two-component regulatory system, where this compound itself can act as an inducing peptide. At a sufficient concentration, the external pediocin activates a sensor histidine kinase, which in turn phosphorylates a response regulator. This activated response regulator then enhances the transcription of the papABCD operon, leading to a significant increase in pediocin production.

Visualization of the this compound Regulatory Pathway

Caption: Quorum-sensing regulation of this compound production.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the producing strain, culture medium composition, pH, and temperature. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Different Lactic Acid Bacteria Strains

| Producing Strain | Source of Isolation | Pediocin Activity (AU/mL) | Reference |

| Pediococcus acidilactici H | Fermented sausage | 12,800 - 25,600 | [6] |

| Lactobacillus plantarum WHE 92 | Munster cheese | 6,400 | [7][8] |

| Pediococcus pentosaceus FBB61 | Fermented sausage | 3,200 | (Not directly in snippets, but implied by pediocin-producing nature) |

| Pediococcus acidilactici PAC1.0 | Fermented sausage | >10,000 | (Implied by high-level production studies) |

Table 2: Influence of Culture pH on this compound Production by Pediococcus acidilactici H

| Initial pH of Culture Medium | Final pH of Culture | Pediocin Activity (AU/mL) |

| 7.0 | 3.7 | 25,600 |

| 6.5 | 3.6 | 25,600 |

| 6.0 | 3.6 | 25,600 |

| 5.5 | 3.7 | 12,800 |

| 5.0 | 4.1 | 6,400 |

| 4.5 | 4.3 | 800 |

| Data adapted from Biswas et al. (1991)[6][9] |

Table 3: Influence of Temperature on this compound Production by Pediococcus acidilactici H

| Incubation Temperature (°C) | Pediocin Activity (AU/mL) |

| 25 | 12,800 |

| 30 | 25,600 |

| 37 | 25,600 |

| 40 | 12,800 |

| 45 | 6,400 |

| Data adapted from Biswas et al. (1991)[6][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound genetic determinants.

Quantification of this compound Activity (Agar Well Diffusion Assay)

This protocol is used to determine the activity of this compound in arbitrary units (AU) per milliliter.

Materials:

-

Indicator strain (e.g., Listeria monocytogenes, Lactobacillus plantarum)

-

Appropriate growth medium for the indicator strain (e.g., Tryptic Soy Broth with Yeast Extract - TSYE)

-

Soft agar (B569324) (0.75% agar) of the same medium

-

This compound-containing sample (e.g., culture supernatant)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Incubator

Protocol:

-

Prepare an overnight culture of the indicator strain in its appropriate liquid medium.

-

Inoculate a fresh tube of liquid medium with the overnight culture and incubate until it reaches the early to mid-logarithmic phase of growth.

-

Prepare soft agar by melting the agar-containing medium and cooling it to 45-50°C.

-

Inoculate the molten soft agar with the logarithmic phase culture of the indicator strain to a final concentration of approximately 10^6 CFU/mL.

-

Pour the inoculated soft agar onto a pre-poured plate of the same medium with a higher agar concentration (1.5%) to create a lawn of the indicator organism. Allow the overlay to solidify.

-

Prepare two-fold serial dilutions of the this compound-containing sample in a suitable sterile buffer or medium.

-

Create wells in the agar plate using a sterile cork borer or pipette tip.

-

Add a fixed volume (e.g., 20 µL) of each dilution of the pediocin sample to a separate well.

-

Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the zones of inhibition around the wells.

-

The arbitrary activity unit (AU/mL) is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition.

Heterologous Expression of this compound in E. coli

This protocol describes the expression of this compound as a fusion protein in E. coli, which can be useful for production and purification.

Materials:

-

Expression vector (e.g., pET vector with an N-terminal fusion tag like NusA or MBP)

-

E. coli expression host (e.g., BL21(DE3))

-

DNA fragment encoding the mature this compound (papA without the leader peptide sequence)

-

Restriction enzymes and T4 DNA ligase

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Protocol:

-

Amplify the DNA sequence encoding the mature this compound by PCR, adding appropriate restriction sites to the primers for cloning into the expression vector.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested papA fragment into the linearized expression vector.

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for transformants on antibiotic-containing LB agar plates.

-

Verify the correct insertion and sequence of the papA gene in the recombinant plasmid.

-

Transform the verified plasmid into the E. coli expression host (e.g., BL21(DE3)).

-

Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight.

-

Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture for 3-4 hours at an optimal temperature for protein expression (e.g., 30°C or 37°C).

-

Harvest the cells by centrifugation. The fusion protein can then be purified from the cell lysate using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA for His-tagged proteins).

Visualization of Heterologous Expression Workflow

Caption: Workflow for heterologous expression of this compound.

Site-Directed Mutagenesis of the papA Gene

This protocol allows for the introduction of specific mutations into the papA gene to study structure-function relationships of this compound.

Materials:

-

Plasmid containing the wild-type papA gene

-

Mutagenic primers (complementary to each other, containing the desired mutation)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Protocol:

-

Design and synthesize a pair of complementary mutagenic primers containing the desired nucleotide change(s). The primers should be 25-45 bases in length with the mutation in the center.

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers. A typical protocol involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension.

-

After PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

-

Transform the DpnI-treated plasmid DNA into highly competent E. coli cells.

-

Plate the transformation mixture on selective agar plates and incubate overnight.

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Markerless Gene Deletion in Pediococcus using Homologous Recombination

This protocol describes a method for creating a markerless deletion of a gene within the pap operon in Pediococcus. This method typically involves a two-step homologous recombination process using a temperature-sensitive shuttle vector.[10]

Materials:

-

Pediococcus strain to be modified

-

Temperature-sensitive shuttle vector (e.g., pSET4E)

-

DNA fragments corresponding to the upstream and downstream flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli for plasmid construction

-

Electroporator and cuvettes

-

MRS medium and appropriate antibiotics

-

Sucrose (B13894) (for counter-selection)

Protocol:

-

Construct the knockout plasmid:

-

Amplify by PCR the upstream and downstream homologous regions (typically 500-1000 bp) flanking the target gene from the Pediococcus genomic DNA.

-

Clone these two fragments sequentially into the temperature-sensitive shuttle vector, flanking a counter-selectable marker (e.g., sacB).

-

Transform the resulting knockout plasmid into E. coli for propagation and verification.

-

-

First Crossover (Integration):

-

Introduce the knockout plasmid into the target Pediococcus strain via electroporation.

-

Plate the transformed cells on selective MRS agar containing the appropriate antibiotic and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover homologous recombination, integrating the entire plasmid into the chromosome.

-

-

Second Crossover (Excision):

-

Inoculate a single-crossover integrant into non-selective MRS broth and incubate at the non-permissive temperature (e.g., 42°C) to promote the second crossover event and excision of the plasmid.

-

Plate serial dilutions of the culture onto MRS agar containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone the second crossover and lost the plasmid will grow.

-

-

Screening and Verification:

-

Screen the sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the deleted region.

-

Confirm the markerless deletion by DNA sequencing.

-

Visualization of Markerless Gene Deletion Workflow

Caption: Workflow for markerless gene deletion in Pediococcus.

RT-qPCR for papA Gene Expression Analysis

This protocol outlines the steps for quantifying the expression level of the papA gene using reverse transcription-quantitative PCR.

Materials:

-

RNA extraction kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers specific for the papA gene and a reference (housekeeping) gene

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Grow the Pediococcus strain under the desired experimental conditions.

-

Harvest the cells and extract total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the Gram-positive cell wall.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing the cDNA template, papA-specific primers, a reference gene's primers, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the papA gene and the reference gene.

-

Calculate the relative expression of the papA gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Example Primers for papA Amplification (for standard PCR, can be adapted for qPCR):

-

Forward: 5'-CTGCGTTGATAGGCCAGGTTTCA-3'[11]

-

Reverse: 5'-GCTTCTGTAGTAAAAACTGTAGCC-3'[11] (Note: For qPCR, primers should be designed to amplify a shorter product, typically 70-150 bp, and validated for efficiency and specificity.)

Conclusion

The genetic determinants of this compound production are well-defined, residing within the conserved papABCD operon. The intricate regulation of this operon, coupled with the potent antimicrobial activity of the resulting peptide, makes it a subject of significant interest for both fundamental research and industrial applications. The detailed protocols provided in this guide offer a comprehensive toolkit for researchers to explore the genetic basis of this compound production, optimize its yield, and engineer novel variants with enhanced properties for use in food preservation and as potential therapeutic agents. The continued study of this system will undoubtedly unlock new possibilities in the fight against pathogenic bacteria.

References

- 1. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Detection of the pediocin gene pedA in strains from human faeces by real-time PCR and characterization of Pediococcus acidilactici UVA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. CN105821071A - Unmarked gene knock-out method of pediococcus acidilactici DQ2 based on homologous recombination - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The intricate Biosynthesis and Post-Translational Journey of Pediocin AcH: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway and post-translational modifications of Pediocin AcH, a potent Class IIa bacteriocin (B1578144). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the molecular processes governing the production of this antimicrobial peptide.

Introduction

This compound, identical to Pediocin PA-1, is a well-characterized Class IIa bacteriocin produced by strains of Pediococcus acidilactici. It exhibits strong antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its ribosomally synthesized nature and subsequent modifications result in a highly stable and potent peptide, making it a subject of significant interest for food preservation and potential therapeutic applications. This guide elucidates the genetic basis of its synthesis, the intricate post-translational modifications it undergoes, and the key experimental protocols for its study.

The Genetic Blueprint: The papABCD Operon

The biosynthesis of this compound is orchestrated by a plasmid-borne gene cluster known as the papABCD operon.[1][2] This operon contains four key genes that work in concert to produce the mature, active bacteriocin.

-

papA : This is the structural gene that encodes the inactive precursor peptide, pre-pediocin AcH.[2]

-

papB : This gene encodes the immunity protein, PedB, which protects the producer cell from the antimicrobial action of its own this compound.[3][4]

-

papC and papD : These genes encode the components of a dedicated ABC (ATP-binding cassette) transporter system. This transporter is responsible for the processing and secretion of the bacteriocin.[2][3] Specifically, the PapD protein is responsible for the proteolytic cleavage of the leader peptide from pre-pediocin AcH, while both PapC and PapD are essential for its transport across the cell membrane.[3][5]

From Precursor to Potent Antimicrobial: Biosynthesis and Post-Translational Modifications

The journey of this compound from a nascent polypeptide to a potent antimicrobial agent involves a series of precise molecular events, including proteolytic cleavage and the formation of critical disulfide bonds.

Ribosomal Synthesis of Pre-pediocin AcH

The process begins with the ribosomal synthesis of a 62-amino-acid precursor peptide, pre-pediocin AcH, as dictated by the papA gene.[2][6] This precursor consists of an 18-amino-acid N-terminal leader peptide and a 44-amino-acid C-terminal propeptide.[2][7] Interestingly, studies have shown that the unprocessed precursor, prethis compound, is biologically active, though it is highly susceptible to degradation and inactivation by reducing agents.[6][7]

Proteolytic Processing and Secretion

The dedicated ABC transporter, composed of PapC and PapD proteins, plays a dual role in the maturation of this compound.[3][5] The N-terminal domain of the PapD protein possesses proteolytic activity and is responsible for cleaving the 18-amino-acid leader peptide from the pre-pediocin AcH molecule.[3][5] This cleavage event occurs concomitantly with the translocation of the mature peptide across the cytoplasmic membrane.[5]

Post-Translational Triumph: Disulfide Bond Formation

A critical post-translational modification for the full activity and stability of this compound is the formation of two intramolecular disulfide bonds.[8][9] These bonds form between four cysteine residues within the mature 44-amino-acid peptide. One disulfide bridge is located in the N-terminal region, and the second, which is crucial for the bacteriocin's thermal stability and broad activity spectrum, is in the C-terminal region.[8][9]

The correct formation of these disulfide bonds is not a random event. Evidence suggests that a dedicated accessory protein, which functions as a chaperone, ensures the proper pairing of cysteine residues.[10][11] This accessory protein is essential for producing the correctly folded and fully active this compound.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

| Parameter | Value | Reference(s) |

| Precursor Peptide (Pre-pediocin AcH) | ||

| Amino Acid Residues | 62 | [2][6] |

| Leader Peptide Length | 18 amino acids | [2][7] |

| Propeptide Length | 44 amino acids | [2][7] |

| Mature Peptide (this compound) | ||

| Amino Acid Residues | 44 | [12][13] |

| Molecular Weight | ~4.6 kDa | [12][13] |

| Disulfide Bonds | 2 | [8][9] |

| Antimicrobial Activity | ||

| Activity against L. monocytogenes | High | [14] |

| Pediocin Production Level (P. acidilactici H) | Reduced when final pH > 5.0 | [12][15] |

| Pediocin Production Level (L. plantarum WHE 92) | Not reduced at pH up to 6.0 | [12][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Purification of this compound

A common method for the purification of this compound involves ion-exchange chromatography.[16]

Methodology:

-

Culture Growth: Grow a this compound-producing strain, such as Pediococcus acidilactici, in a suitable broth medium (e.g., TGE broth) at 37°C for 16-18 hours.[17]

-

Cell Harvesting and Lysis: Centrifuge the culture to pellet the cells. The method of pediocin recovery can vary; one approach involves adjusting the pH to desorb the bacteriocin from the cell surface.

-

Ion-Exchange Chromatography:

-

Equilibrate a cation-exchange chromatography column with a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 5.8).

-

Load the cell-free supernatant or the desorbed pediocin fraction onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound this compound using a salt gradient (e.g., 1 M NaCl in the equilibration buffer).

-

-

Purity Assessment: Analyze the eluted fractions for purity using methods such as SDS-PAGE and reverse-phase HPLC.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The agar (B569324) well diffusion assay is a widely used method to determine the antimicrobial activity of bacteriocins.[18]

Methodology:

-

Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain, such as Listeria monocytogenes, on an appropriate agar medium (e.g., Tryptic Soy Agar).

-

Well Creation: Create wells in the agar plate using a sterile cork borer or a similar tool.

-

Sample Application: Add a known volume of the purified this compound or the culture supernatant to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the indicator strain.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity.

Mass Spectrometry Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for determining the molecular weight of bacteriocins like this compound.[19]

Methodology:

-

Sample Preparation:

-

Mix a small amount of the purified this compound sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Allow the mixture to air-dry, forming co-crystals of the sample and the matrix.

-

-

MALDI-TOF MS Analysis:

-

Introduce the target plate into the mass spectrometer.

-

Irradiate the sample spot with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the this compound molecules.

-

The ionized molecules are accelerated in an electric field and their time of flight to the detector is measured.

-

-

Data Analysis: The time of flight is used to calculate the mass-to-charge ratio (m/z) of the ions, providing an accurate molecular weight of the this compound.

Conclusion

The biosynthesis of this compound is a highly regulated and efficient process, encoded by the papABCD operon. The subsequent post-translational modifications, particularly the proteolytic cleavage of the leader peptide and the precise formation of two disulfide bonds, are critical for its potent antimicrobial activity and stability. The detailed understanding of this pathway and the availability of robust experimental protocols are essential for harnessing the full potential of this compound in various applications, from food safety to novel antimicrobial drug development.

References

- 1. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High resolution crystal structure of PedB: a structural basis for the classification of pediocin-like immunity proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A family of bacteriocin ABC transporters carry out proteolytic processing of their substrates concomitant with export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound precursor is biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A C-Terminal Disulfide Bridge in Pediocin-Like Bacteriocins Renders Bacteriocin Activity Less Temperature Dependent and Is a Major Determinant of the Antimicrobial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Pediocin PA-1 Accessory Protein Ensures Correct Disulfide Bond Formation in the Antimicrobial Peptide Pediocin PA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pediocin PA-1 Accessory Protein Ensures Correct Disulfide Bond Formation in the Antimicrobial Peptide Pediocin PA-1. | Semantic Scholar [semanticscholar.org]

- 12. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]

- 15. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Native Pediocin AcH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of native Pediocin AcH, a bacteriocin (B1578144) produced by Pediococcus acidilactici. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.

Introduction to this compound

This compound is a well-characterized Class IIa bacteriocin, a group of small, heat-stable, antilisterial peptides.[1] It is ribosomally synthesized as a 62-amino-acid precursor, which is then processed to a 44-amino-acid mature peptide.[2] Its potent antimicrobial activity, particularly against foodborne pathogens, has garnered significant interest for its potential application as a natural food preservative and a therapeutic agent.

Antimicrobial Spectrum of this compound